molecular formula C12H12O5 B044399 3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester CAS No. 83769-04-4

3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester

Cat. No. B044399
CAS RN: 83769-04-4
M. Wt: 236.22 g/mol
InChI Key: WDVLQRXRLQXIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester” is a chemical compound with the molecular formula C12H12O5 . It is also known as (±)-3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 12 hydrogen atoms, and 5 oxygen atoms . The exact structure can be obtained from a reliable chemical database or by using appropriate software for molecular modeling.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 236.22 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the sources I have access to.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Conformational Analysis : The compound has been utilized in the synthesis of chromane derivatives. Studies on its structure and conformation were conducted, revealing insights into the axial and equatorial positioning of hydrogen atoms in these compounds (Ciolkowski et al., 2009).
  • Structural Characterization : In the context of terflavoxate-HCl, a new antispasmodic for the lower urinary tract, the structure of a related compound, 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid 1,1-dimethyl-2-(N-piperidinyl)ethyl ester hydrochloride, was fully confirmed using various spectroscopy methods (Leonardi et al., 1993).

Photocleavage Studies

  • Photochemistry of Derivatives : A study focused on the synthesis and photochemistry of 3-oxo-3H-benzopyran derivatives, linked through various bonds to amino acids, highlighted the stability of these conjugates under different wavelengths of irradiation (Fonseca et al., 2007).

Reactions and Synthesis of Derivatives

  • Synthesis of Methyl Esters : Methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids were synthesized, demonstrating the compound's utility in creating diverse chemical structures (Gein et al., 2009).
  • Derivatives of Fused Pyran-4-ones : Syntheses of derivatives from related compounds have been reported, showcasing the versatility of these structures in chemical reactions (Philipp & Jirkovsky, 1979).
  • Reactions with Nitromethane : The interaction of esters and amides of a similar compound with nitromethane was investigated, contributing to the understanding of reaction dynamics and configurations (Bojilova et al., 1989).

Biological Activity Studies

  • Study of Quassinoid Structure : A study on a new metabolite produced by Penicillium wortmanni, which included the structure of an ester related to 3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester, provided valuable insights into biologically active compounds (Zukerman-Schpector et al., 1994).

properties

IUPAC Name

methyl 8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-6-5-7-3-4-8(11(14)16-2)10(13)9(7)12(15)17-6/h3-4,6,13H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVLQRXRLQXIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=C(C=C2)C(=O)OC)O)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester
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3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester
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3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester
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3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester
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3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester
Reactant of Route 6
3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid Methyl Ester

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